Dmt-Pro-Phe-D-1-Nal-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H43N5O5 |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H43N5O5/c1-23-18-26(19-24(2)34(23)44)20-30(39)38(48)43-17-9-16-33(43)37(47)42-32(21-25-10-4-3-5-11-25)36(46)41-31(35(40)45)22-28-14-8-13-27-12-6-7-15-29(27)28/h3-8,10-15,18-19,30-33,44H,9,16-17,20-22,39H2,1-2H3,(H2,40,45)(H,41,46)(H,42,47)/t30-,31+,32-,33-/m0/s1 |
InChI Key |
UOSWQKPDVGZIDQ-YGXYGYJOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC5=CC=CC=C54)C(=O)N)N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Dmt Pro Phe D 1 Nal Nh2 Analogs
Solid-Phase Peptide Synthesis Strategies for Tetrapeptide Analogs
The primary method for synthesizing Dmt-Pro-Phe-D-1-Nal-NH2 and its analogs is Solid-Phase Peptide Synthesis (SPPS). This technique offers significant advantages in terms of efficiency and purification of the final product. The synthesis is typically carried out on a solid support, such as a resin, which allows for the sequential addition of amino acids.
A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. neliti.com The synthesis commences by attaching the C-terminal amino acid, in this case, D-1-Naphthylalanine, to an amide-forming resin like Rink Amide or Sieber Amide resin to generate the C-terminal amide upon cleavage. peptide.comresearchgate.net The synthesis proceeds with the following steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). neliti.com
Coupling: The next Fmoc-protected amino acid in the sequence (in this case, Phenylalanine) is activated by a coupling reagent and added to the deprotected amino acid on the resin. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). researchgate.net
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence (Proline and then 2',6'-Dimethyltyrosine) until the desired tetrapeptide is assembled on the resin. neliti.com Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS). researchgate.net The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). neliti.com
Microwave-assisted SPPS can also be employed to accelerate the synthesis by increasing the rate of both the coupling and deprotection reactions. researchgate.net
Design Principles for Amino Acid Substitutions
Introduction of 2',6'-Dimethyltyrosine (Dmt) at Position 1
The substitution of the natural amino acid Tyrosine with 2',6'-Dimethyltyrosine (Dmt) at the N-terminus is a key modification. researchgate.net The two methyl groups on the phenyl ring of Dmt introduce steric hindrance, which can have several significant effects. Research on opioid peptides has shown that the incorporation of Dmt can dramatically increase bioactivity, affinity, and selectivity for specific receptors. researchgate.netnih.gov This is often attributed to the constrained conformation imposed by the bulky dimethylated phenyl ring. researchgate.net The introduction of Dmt has been particularly noteworthy in the development of potent and selective opioid receptor ligands. scispace.com
Stereochemical Modifications, particularly the D-Configuration of 1-Naphthylalanine (D-1-Nal)
The use of a D-amino acid, specifically D-1-Naphthylalanine (D-1-Nal), at position 4 is a critical stereochemical modification. The incorporation of D-amino acids can significantly impact a peptide's secondary structure and its resistance to enzymatic degradation. researchgate.net In the context of endomorphin analogs, the stereochemistry at the fourth position has been shown to be a determinant of the ligand's pharmacological profile. researchgate.net The replacement of the naturally occurring L-amino acid with a D-amino acid can alter the peptide's three-dimensional structure, potentially leading to novel interactions with its biological target. researchgate.net The bulky naphthyl group of D-1-Nal also introduces specific aromatic interactions that can influence binding affinity. researchgate.net
Modifications of Proline and Phenylalanine Residues
The Proline (Pro) and Phenylalanine (Phe) residues at positions 2 and 3, respectively, are also subject to modification to explore structure-activity relationships. Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the conformational flexibility of the peptide backbone. rsc.org Substitutions of Proline can therefore significantly alter the peptide's shape.
Phenylalanine provides a key aromatic interaction. In some peptide design strategies, Phenylalanine can be substituted with other amino acids, including Proline, to modulate cytotoxicity and antibacterial properties without compromising potency. nih.govresearchgate.net The replacement of Phenylalanine with other natural or non-canonical amino acids can be used to fine-tune the biological activity of the peptide.
C-Terminal Amidation and Other C-Terminal Modifications
The C-terminus of this compound is amidated, a common and crucial modification in peptide chemistry. jpt.com The conversion of the C-terminal carboxylic acid to an amide removes the negative charge, which can increase the peptide's stability against enzymatic degradation by carboxypeptidases. lifetein.com This modification also makes the peptide more closely mimic the structure of many naturally occurring peptide hormones, which often possess a C-terminal amide. digitellinc.comnih.gov This can lead to enhanced biological activity. jpt.comlifetein.com As mentioned in the synthesis section, C-terminal amidation is conveniently achieved by using specific amide-forming resins during SPPS. peptide.com
Incorporation of Non-Canonical and β-Amino Acids
To further explore the chemical space and refine the properties of tetrapeptide analogs, non-canonical amino acids and β-amino acids can be incorporated. Non-canonical amino acids, which are not one of the 20 common proteinogenic amino acids, offer a vast array of side chains and backbone structures that can be used to enhance stability, modulate conformation, and improve biological activity. nih.gov Their incorporation can confer resistance to proteolytic degradation. mdpi.com
β-amino acids have an additional carbon atom in their backbone compared to the α-amino acids that make up natural peptides. This structural difference leads to the formation of different types of secondary structures and can significantly increase the peptide's stability towards enzymatic degradation. The synthesis of peptides containing β-amino acids can also be accomplished using SPPS, although specialized building blocks and coupling conditions may be required.
Cyclization and Conformational Constraint Strategies in Analog Design
The linear nature of many peptides, including analogs of this compound, often results in high conformational flexibility. This flexibility can be a drawback for therapeutic applications as it may lead to interactions with multiple receptors, susceptibility to enzymatic degradation, and poor bioavailability. To overcome these limitations, cyclization and other conformational constraint strategies are employed. These approaches aim to lock the peptide into a specific, biologically active conformation, which can enhance receptor affinity, selectivity, and metabolic stability. nih.govlookchem.com
Cyclization is a prominent strategy used in the design of analogs derived from endogenous opioid peptides like endomorphins, from which this compound is derived. lookchem.com A common method involves side-chain-to-side-chain cyclization. This is typically achieved by incorporating amino acids with reactive side chains, such as aspartic acid (Asp) and lysine (B10760008) (Lys) or ornithine (Orn), into the peptide sequence. An amide bond is then formed between the carboxyl group of the Asp side chain and the amino group of the Lys or Orn side chain. lookchem.comuniud.it This strategy has been applied to create cyclic pentapeptide analogs of endomorphin-2. uniud.it
The synthesis of these cyclic peptides is often performed using solid-phase peptide synthesis (SPPS) with an Fmoc/t-Bu-based strategy. unibo.it During the synthesis, the side chains of the amino acids that will form the cyclic bridge (e.g., D-Lys and Asp) are protected with orthogonal protecting groups. These protecting groups can be selectively removed while the peptide is still attached to the resin, allowing for on-resin cyclization. This approach, known as the pseudo-dilution effect, favors intramolecular cyclization over intermolecular reactions. nih.gov
Introducing conformationally constrained amino acids is another key strategy. The proline (Pro) residue, already present in the this compound sequence, naturally induces a turn in the peptide backbone, which helps to pre-organize the structure for receptor binding. mdpi.com The incorporation of D-amino acids, such as the D-1-Nal at position 4, can also induce specific turn structures and enhance stability. nih.gov The replacement of Tyr¹ with 2',6'-dimethyltyrosine (Dmt) not only enhances binding affinity but also introduces steric hindrance that can restrict the conformational freedom of the peptide backbone. mdpi.comacs.org
Research into cyclic analogs of endomorphin-2, which shares a similar core structure, provides insight into these strategies. For instance, a cyclic pentapeptide, Tyr-c[D-Lys-Phe-Phe-Asp]NH₂, was developed as a potent parent compound for further modifications. uniud.it Subsequent derivatization of this cyclic scaffold, such as replacing Tyr¹ with Dmt and one of the Phe residues with D-1-Nal, has been explored to create analogs with altered pharmacological profiles. uniud.itunibo.it Studies on these compounds revealed that cyclization and the introduction of Dmt can significantly increase affinity for the µ-opioid receptor (MOR) and improve stability against enzymatic degradation. lookchem.com
Conformational analyses and molecular docking studies of these cyclic analogs help to elucidate the structural determinants for their biological activity. These studies have shown how modifications in the peptide sequence and the constraints imposed by cyclization affect the orientation of key pharmacophoric groups, influencing receptor interaction and functional outcomes. uniud.itunibo.it For example, in a series of cyclic analogs of the general sequence Dmt-c[D-Lys-Xaa-Yaa-Asp]NH₂, the position of D-1-Nal was found to be critical. Analogs with D-1-Nal at position 4 retained sub-nanomolar MOR affinity, whereas those with the modification at position 3 showed significantly weaker affinity. uniud.itunibo.it
The table below summarizes research findings on various cyclic analogs, highlighting the impact of different structural modifications on receptor binding affinity.
| Compound/Analog | Modification Strategy | MOR Ki (nM) | KOR Ki (nM) | Source |
| Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Parent cyclic peptide (side-chain cyclization) | 0.81 | 148.60 | unibo.it |
| Dmt-c[D-Lys-D-1-Nal-Phe-Asp]NH₂ | Dmt¹ substitution, D-1-Nal³ substitution, cyclization | 69.18 | 56.62 | unibo.it |
| Dmt-c[D-Lys-Phe-D-1-Nal-Asp]NH₂ | Dmt¹ substitution, D-1-Nal⁴ substitution, cyclization | 0.32 | 10.96 | unibo.it |
| Dmt-c[D-Lys-D-2-Nal-Phe-Asp]NH₂ | Dmt¹ substitution, D-2-Nal³ substitution, cyclization | 16.82 | 750.70 | unibo.it |
| Dmt-c[D-Lys-Phe-D-2-Nal-Asp]NH₂ | Dmt¹ substitution, D-2-Nal⁴ substitution, cyclization | 0.43 | 11.22 | unibo.it |
Opioid Receptor Binding and Functional Characterization
Mu-Opioid Receptor (MOR/MOP) Binding Affinity and Selectivity
The binding affinity of Dmt-Pro-Phe-D-1-Nal-NH2 for the mu-opioid receptor (MOR) was quantified using radioligand displacement assays. kuleuven.be In these experiments, the compound's ability to displace a specific MOR radioligand, [³H]DAMGO, from rat brain membrane binding sites was measured. kuleuven.be The resulting inhibition constant (K_i) provides a measure of the ligand's binding affinity, with lower values indicating higher affinity. For this compound, the K_i value at the MOR was determined to be 1.24 ± 0.12 nM. kuleuven.be
| Compound | Radioligand | Receptor | Tissue Source | K_i (nM) |
| This compound | [³H]DAMGO | Mu-Opioid (MOR) | Rat Brain Membranes | 1.24 ± 0.12 kuleuven.be |
The functional activity of this compound at the MOR was assessed using the guinea pig ileum (GPI) bioassay. kuleuven.be This assay measures a compound's ability to inhibit electrically evoked muscle contractions, a response mediated primarily by MOR activation. In this functional assay, this compound demonstrated antagonist properties. kuleuven.be When tested against the selective MOR agonist TAPP, it exhibited an antagonist potency (K_e) of 227 ± 8 nM. kuleuven.be The compound itself showed a half-maximal inhibitory concentration (IC₅₀) of 14.9 ± 0.8 nM. kuleuven.be
Further functional characterization was performed using an aequorin luminescence-based calcium assay on recombinant cell lines. kuleuven.be This assay measures changes in intracellular calcium levels following receptor activation. kuleuven.be Based on the results from multiple functional assays, this compound was characterized as a moderately potent mixed μ-agonist/δ-antagonist. kuleuven.be
| Assay | Parameter | Agonist Used | Value (nM) |
| Guinea Pig Ileum (GPI) | IC₅₀ | - | 14.9 ± 0.8 kuleuven.be |
| Guinea Pig Ileum (GPI) | K_e (Antagonist Potency) | TAPP | 227 ± 8 kuleuven.be |
Opioid receptors, including the MOR, are G-protein-coupled receptors (GPCRs) that primarily signal through inhibitory Gαi/o proteins. researchgate.net Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation and downstream signaling cascades. if-pan.krakow.pl The efficacy and potency of a ligand in activating this pathway can be directly measured using [³⁵S]GTPγS binding assays in cell membranes expressing the receptor. if-pan.krakow.pl In this assay, the amount of radiolabeled GTPγS that binds to G-proteins upon receptor stimulation by a ligand is quantified. if-pan.krakow.pl While the functional profile of this compound suggests it engages G-protein signaling at the MOR, specific quantitative data on its G-protein coupling efficacy and potency from [³⁵S]GTPγS assays are not detailed in the reviewed scientific literature.
In addition to G-protein signaling, agonist-occupied GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. unipd.it β-arrestin recruitment can inhibit further G-protein coupling, leading to receptor desensitization, and can also initiate G-protein-independent signaling pathways. unipd.it Ligands that preferentially activate either the G-protein or the β-arrestin pathway are known as biased agonists. nih.gov The investigation of β-arrestin recruitment, often through assays like Bioluminescence Resonance Energy Transfer (BRET), is crucial for determining if a compound like this compound exhibits such signaling bias. unipd.it A comprehensive analysis of its β-arrestin recruitment profile would be required to fully understand its signaling signature at the MOR, but specific data for this compound are not available in the reviewed literature.
Delta-Opioid Receptor (DOR/DOP) Binding Affinity and Selectivity
The binding affinity of this compound for the delta-opioid receptor (DOR) was also determined using radioligand displacement assays with rat brain membranes. kuleuven.be In these experiments, the compound's ability to displace the δ-selective radioligand [³H]DSLET was measured. kuleuven.be The resulting K_i value was 27.1 ± 0.6 nM. kuleuven.be
A comparison of the binding affinities for the mu- and delta-opioid receptors allows for the calculation of receptor selectivity. The selectivity ratio (K_i DOR / K_i MOR) for this compound is 21.9, indicating that the compound has an approximately 22-fold higher binding affinity for the MOR compared to the DOR. kuleuven.be
| Compound | Radioligand | Receptor | Tissue Source | K_i (nM) | Selectivity (K_i DOR/MOR) |
| This compound | [³H]DSLET | Delta-Opioid (DOR) | Rat Brain Membranes | 27.1 ± 0.6 kuleuven.be | 21.9 kuleuven.be |
In Vitro Functional Assays (e.g., Mouse Vas Deferens (MVD) Assay, Calcium Mobilization Assays)
The functional activity of this compound has been evaluated in classic isolated tissue bioassays. The mouse vas deferens (MVD) assay, a preparation where the effects are primarily mediated by delta-opioid receptors (DOR), is used to determine a compound's activity at this receptor subtype. kuleuven.be In this assay, this compound was found to be a moderately potent antagonist of the DOR. kuleuven.benih.gov Specifically, it antagonized the effects of the selective DOR agonist DPDPE. kuleuven.be This antagonistic character at the DOR contrasts with its activity at the mu-opioid receptor (MOR), establishing it as a mixed-profile ligand. kuleuven.benih.gov
Another common method for assessing the functional activity of opioid ligands is through calcium mobilization assays in cells expressing recombinant opioid receptors. researchgate.netfrontiersin.org These assays measure changes in intracellular calcium levels following receptor activation, often using luminescent reporters like aequorin or fluorescent calcium indicators. nih.gov For instance, aequorin-based luminescence assays can be performed on recombinant cell lines to compare the affinity and selectivity of opioid ligands at MOR and DOR. kuleuven.be While this method is standard for characterizing endomorphin analogs, specific EC₅₀ values for this compound from calcium mobilization assays are not detailed in the reviewed literature.
G-Protein Coupling Efficacy and Potency
G-protein-coupled receptors (GPCRs), such as the opioid receptors, initiate intracellular signaling by activating heterotrimeric G-proteins. jpp.krakow.pl The efficacy and potency of a ligand in activating this pathway can be quantified using assays like the [³⁵S]GTPγS binding assay. nih.govacs.orgmdpi.com This functional assay measures the level of G-protein activation following receptor occupation by a ligand. u-szeged.hu It is a standard method for characterizing endomorphin analogs and confirming their agonist or antagonist properties and receptor specificity. nih.govacs.org
Studies on the parent compound, endomorphin-1, have confirmed its ability to activate G-proteins and inhibit adenylyl cyclase in cells expressing the MOR. genscript.comnih.gov However, specific data on the G-protein coupling efficacy and potency (e.g., EC₅₀ and Eₘₐₓ values from [³⁵S]GTPγS assays) for this compound are not extensively reported in the available scientific literature. The characterization of its analogs suggests that such assays are crucial for determining whether modifications alter the fundamental ability to activate G-protein signaling pathways. nih.govnih.gov
β-Arrestin Recruitment Profiles
Beyond G-protein signaling, GPCR activity is also modulated by β-arrestins, which are proteins involved in receptor desensitization, internalization, and G-protein-independent signaling. nih.gov The concept of "biased agonism" describes how some ligands can preferentially activate either the G-protein or the β-arrestin pathway, a property of significant interest in developing safer opioids. researchgate.netmdpi.com
Assays to measure β-arrestin recruitment, such as Bioluminescence Resonance Energy Transfer (BRET), are employed to determine a ligand's signaling bias. frontiersin.orgpromega.co.ukbiorxiv.org In these assays, a luminescent donor and a fluorescent acceptor are fused to the receptor and β-arrestin, respectively; recruitment brings them into proximity, generating a measurable signal. biorxiv.orgmdpi.com Numerous studies on endomorphin-2 analogs have utilized this approach to identify ligands that are strongly biased towards G-protein activation with little to no β-arrestin-2 recruitment. researchgate.netfrontiersin.orgresearchgate.net While this is a key area of modern opioid research, a specific β-arrestin recruitment profile for this compound has not been detailed in the reviewed literature.
Kappa-Opioid Receptor (KOR/KOP) Binding and Functional Activity
Binding Affinity Assessments
While the activity of this compound at MOR and DOR has been the primary focus of research, its interaction with the kappa-opioid receptor (KOR) is less defined. Generally, the parent peptide, endomorphin-1, shows exceptionally high selectivity for the MOR, with a 15,000-fold preference over the KOR. rndsystems.comsemanticscholar.org Studies on various endomorphin analogs, including cyclic derivatives and those modified at other positions, have sometimes included KOR binding affinity assessments. acs.orgnih.govunibo.it For instance, certain cyclic analogs of endomorphin-2 have been found to possess nanomolar affinity for the KOR. unibo.it However, for other series of Dmt-containing endomorphin-2 analogs, KOR affinities were reported to be quite weak. semanticscholar.org Specific binding affinity data (Kᵢ) for this compound at the KOR are not available in the reviewed literature.
Functional Assays for Receptor Activation
Consistent with the limited binding affinity data, the functional activity of this compound at the KOR has not been a subject of detailed investigation. Functional assays for KOR activity, such as using the guinea pig ileum (GPI) assay in the presence of MOR and DOR antagonists or cellular assays with recombinant KOR, are standard procedures. researchgate.net However, the literature on this compound and its closely related linear analogs focuses on their μ-agonist/δ-antagonist profile, with no significant KOR activity reported. kuleuven.benih.gov
Comprehensive Opioid Receptor Subtype Selectivity Profiles of this compound and its Analogs
The defining characteristic of this compound is its mixed μ-agonist/δ-antagonist profile, which is a significant departure from its parent compound, endomorphin-1, a highly selective MOR agonist. kuleuven.benih.govrndsystems.com The introduction of Dmt in position 1 and D-1-Nal in position 4 transforms the ligand's functional properties.
In receptor binding assays using rat brain membranes, this compound shows high affinity for the MOR, comparable to endomorphin-1, but also gains significant affinity for the DOR. kuleuven.be This results in a much lower MOR selectivity compared to endomorphin-1. Its functional profile is even more distinct; it acts as a potent agonist at MOR-rich tissues (guinea pig ileum) while acting as a moderately potent antagonist at DOR-rich tissues (mouse vas deferens). kuleuven.be
This profile contrasts sharply with the analog where D-2-Nal is in position 4 ([Dmt¹, D-2-Nal⁴]endomorphin-1, or Antanal-1), which is a potent and selective MOR antagonist. kuleuven.benih.gov
Opioid Receptor Binding and Functional Data
Table of Mentioned Compounds
Investigations into Opioid Receptor Regulation by Peptide Analogs (e.g., Receptor Upregulation/Downregulation in Cell Lines)
The regulation of opioid receptors, a key aspect of their pharmacology, involves the dynamic processes of upregulation and downregulation in response to ligand binding. Research into synthetic peptide analogs has provided valuable insights into these mechanisms. One such analog, this compound, has been the subject of investigations to characterize its influence on opioid receptor expression, particularly the mu-opioid receptor (MOR).
Studies have been conducted in specific cell lines to quantify the effects of this peptide on receptor population. The human breast cancer cell line, MCF-7, is one such model system utilized for these investigations. The MCF-7 cell line is known to predominantly express the mu-opioid receptor, making it a suitable environment for studying MOR-specific effects. scispace.comnih.gov
In a notable study, the influence of several opioid antagonists, including the peptide analog this compound, on MOR gene expression in MCF-7 cells was examined. scispace.com The cells were incubated with the peptide antagonist at a concentration of 10⁻⁷ M for 48 hours. Following this incubation period, the levels of MOR mRNA were assessed using a quantitative real-time reverse transcription-polymerase chain reaction (RT-PCR) assay. scispace.com
The findings from this research indicated that, in contrast to MOR agonists like morphine which were shown to decrease MOR gene expression, the antagonist this compound induced an upregulation of MOR mRNA levels. scispace.comnih.gov Specifically, the group of peptide antagonists that included this compound produced a weaker upregulation effect compared to the MOR1-selective antagonist naloxonazine, which increased MOR mRNA levels to 150% of the control. The peptide analogs, including this compound, resulted in an upregulation of MOR mRNA to a level that was 115-125% of that in untreated control cells. scispace.com
This upregulation of receptor mRNA suggests a compensatory mechanism by the cells in response to the presence of an antagonist. By blocking the receptor without activating it, the antagonist may signal to the cell that there is a deficit in receptor signaling, leading to an increase in the transcription of the receptor's gene to produce more receptors.
The following table summarizes the research findings regarding the effect of this compound on mu-opioid receptor mRNA expression in the MCF-7 cell line.
| Compound | Cell Line | Concentration | Duration of Treatment | Change in MOR mRNA Expression (% of Control) |
| This compound | MCF-7 | 10⁻⁷ M | 48 hours | 115-125% |
Data sourced from Gach et al., 2010. scispace.com
It is important to note that these findings are based on the measurement of mRNA levels and provide a snapshot of the transcriptional regulation of the mu-opioid receptor in a specific in vitro model.
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-amino-3-(naphthalen-1-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxy-3,5-dimethylphenyl)propanoyl]pyrrolidine-2-carboxamide |
| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Naloxonazine | (4R,4aS,7aR,12bS)-3-(2-cyclopropylethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one;[(4R,4aS,7aR,12bS)-3-(2-cyclopropylethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one] |
Structure Activity Relationship Sar Investigations of Dmt Pro Phe D 1 Nal Nh2 Analogs
Positional Contributions of Amino Acid Residues to Receptor Interaction
The specific sequence and nature of the amino acid residues at each position of the peptide are critical for its pharmacological profile.
Significance of Dmt at Position 1 for Receptor Affinity and Efficacy
The substitution of the endogenous Tyrosine (Tyr) at position 1 with 2',6'-dimethyltyrosine (Dmt) is a hallmark of many potent synthetic opioid peptides. scispace.commdpi.com This modification generally leads to a significant enhancement in opioid receptor binding affinity and agonist potency. scispace.comnih.govmdpi.com The two methyl groups on the phenol (B47542) ring of Dmt restrict the rotation around the Cβ-Cγ bond, influencing the conformational presentation of the crucial phenolic hydroxyl group. nih.gov This restricted conformation is thought to be more favorable for interaction with the opioid receptor binding pocket.
In various peptide series, the incorporation of Dmt at position 1 has been shown to dramatically increase affinity for both mu (μ) and delta (δ) opioid receptors. scispace.commdpi.com For instance, the replacement of Tyr with Dmt in the dermorphin-derived tetrapeptide DALDA resulted in a 27-fold increase in binding affinity for the human μ-opioid receptor. mdpi.com This substitution can also influence receptor selectivity. While in some cases Dmt enhances μ-selectivity, in others, it can lead to an increased affinity for δ-receptors as well, sometimes resulting in a more mixed pharmacological profile. scispace.commdpi.com
Role of Proline at Position 2 in Peptide Conformation and Activity
The Proline (Pro) residue at position 2 plays a crucial role in defining the peptide's backbone conformation. Unlike other amino acids, the cyclic nature of the proline side chain restricts the phi (φ) dihedral angle, inducing a characteristic turn in the peptide structure. mdpi.comscielo.org.mx This "Pro-induced turn" is critical for orienting the aromatic residues at positions 1 and 3 (and 4) into a spatial arrangement that is optimal for receptor binding. mdpi.comscielo.org.mx
In endomorphins, which share the Tyr-Pro motif, the Pro residue facilitates a cis-conformation of the Tyr-Pro amide bond, allowing the molecule to adopt a conformation necessary for μ-opioid receptor recognition. scielo.org.mx SAR studies on endomorphin analogs have shown that while the Pro residue is important, it can be replaced by other cyclic amino acids or proline surrogates. For example, the substitution of Pro with (R)-Nip (piperidine-3-carboxylic acid) in an endomorphin-2 analog led to improved MOR affinity. nih.gov However, replacing Pro with its D-enantiomer significantly decreases binding affinity, highlighting the stereochemical importance of this position. mdpi.com
Impact of Phenylalanine and Naphthylalanine at Positions 3 and 4 on Receptor Binding and Selectivity
The aromatic residues at positions 3 and 4 are considered key "address" sequences that contribute significantly to receptor binding and selectivity. The aromaticity of the side chains is a primary determinant of binding strength. nih.gov
In the context of Dmt-Pro-Phe-D-1-Nal-NH2, the Phenylalanine (Phe) at position 3 and the D-1-Naphthylalanine (D-1-Nal) at position 4 provide crucial hydrophobic and aromatic interactions within the receptor binding pocket. The larger aromatic surface of the naphthyl group in D-1-Nal compared to the phenyl group of Phe can lead to enhanced binding affinity.
Studies on related peptides have shown that the stereochemistry and the specific aromatic structure at these positions are critical. For example, in endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), the two consecutive Phe residues have different structural requirements for binding to the μ-receptor. nih.gov The substitution of Phe with 1-Nal or 2-Nal can modulate affinity and selectivity for different opioid receptors (μ, δ, and kappa κ). nih.gov Specifically, substitution of Phe³ with 1-Nal in a [Dmt¹]DALDA analog retained high μ receptor affinity and also conferred high κ receptor affinity. nih.gov
Influence of C-Terminal Modifications on Pharmacological Profile
The C-terminal amide (-NH2) of this compound is a common feature in many potent opioid peptides, including the endogenous endomorphins. mdpi.com This amidation neutralizes the negative charge of a free carboxylate, which can be beneficial for crossing biological membranes and for receptor interaction.
Modifications at the C-terminus can significantly alter the pharmacological profile. For instance, C-terminal modification of Dmt-Pro-Phe-NH-X with various aromatic or aliphatic groups has been shown to produce analogs with high, picomolar affinities at the μ-opioid receptor, acting as agonists, while also exhibiting weak δ-opioid receptor antagonist activities. mdpi.comnih.gov This indicates that the C-terminal region can be a key determinant of a ligand's functional activity (agonist vs. antagonist) and its selectivity profile across different opioid receptor subtypes.
Stereochemical Requirements for Opioid Receptor Recognition and Activation
In this compound, the D-configuration of the 1-Nal residue at position 4 is particularly noteworthy. In many opioid peptide analogs, the introduction of a D-amino acid at position 2 or 4 can enhance enzymatic stability and influence receptor selectivity and potency. For endomorphin analogs, the D/L configuration of the amino acid at position 4 has been shown to profoundly affect the pharmacological profile. For instance, substitution with D-1-Nal or D-2-Nal can transform a μ-agonist into a μ-antagonist. kuleuven.beresearchgate.net This highlights the stringent stereochemical demands of the opioid receptor for ligand recognition and the subsequent triggering of either an agonist or antagonist response.
Similarly, the L-configuration of Dmt, Pro, and Phe at positions 1, 2, and 3, respectively, is generally considered optimal for high-affinity binding and agonist activity at the μ-opioid receptor in this class of peptides. nih.gov Any deviation from this stereochemical arrangement often leads to a significant loss of potency.
Comparative SAR Analysis with Endogenous Opioid Peptides and Established Synthetic Analogs
The SAR of this compound can be better understood by comparing it with endogenous opioid peptides like endomorphins and other well-characterized synthetic analogs.
Comparison with Endomorphins: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) are endogenous peptides with high affinity and selectivity for the μ-opioid receptor. mdpi.comscielo.org.mx this compound shares the Tyr(Dmt)-Pro-X-Y-NH2 core structure. The key differences are the Dmt¹ substitution, which, as discussed, generally enhances potency and stability, and the D-1-Nal⁴ residue. While endomorphins have an L-amino acid at position 4, the D-1-Nal in the synthetic analog introduces a different stereochemical and aromatic profile, which can lead to altered receptor interactions and potentially a shift towards antagonism or a mixed agonist/antagonist profile. kuleuven.beresearchgate.net
Comparison with [Dmt¹]DALDA: [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly potent and selective μ-opioid agonist. nih.govcapes.gov.br A key structural difference is the presence of a basic D-Arg residue at position 2 in [Dmt¹]DALDA, in contrast to the conformationally constrained Pro in this compound. This highlights two different strategies for achieving high μ-receptor affinity: the use of a basic residue to form ionic interactions within the receptor, versus the use of a Pro residue to enforce a specific backbone turn.
Data from SAR Studies of Related Analogs:
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Opioid Peptide Analogs
| Compound | μ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| [Dmt¹]DALDA | 0.143 | 2100 | 223 | nih.gov |
| H-Dmt-D-Arg-1-Nal-Lys-NH₂ | 0.109 | - | 1.60 | nih.gov |
| Dmt-Tic-Phe-Phe-NH₂ (DIPP-NH₂) | 0.23 | 0.18 | - | nih.gov |
| Dmt-Pro-Phe-D-2-Nal-NH₂ (antanal-2) | 1.52 (IC₅₀) | - | - | researchgate.net |
| [Dmt¹, (R)-Nip²]EM-2 | 0.03 | - | - | nih.gov |
Note: The data in the table is compiled from different studies and experimental conditions may vary. Tic = tetrahydroisoquinoline-3-carboxylic acid, Nip = piperidine-3-carboxylic acid. The value for antanal-2 is reported as IC₅₀.
This comparative analysis underscores that while the N-terminal Dmt residue is a powerful determinant of high affinity, the residues at positions 2, 3, and 4, along with their stereochemistry, fine-tune the selectivity and functional activity of the peptide, leading to a spectrum of pharmacological profiles from potent agonists to antagonists or mixed-function ligands.
Deconvolution of Pharmacophoric Elements for Specific Opioid Receptor Interactions
The tetrapeptide this compound is an analog of endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR). semanticscholar.org Structure-activity relationship (SAR) studies on this and related compounds have been crucial in identifying the key molecular features, or pharmacophoric elements, that govern their interaction with and selectivity for the different opioid receptor types (µ, δ, and κ). According to the "message-address" concept, the N-terminal portion of an opioid peptide is typically responsible for its biological activity (the "message"), while the C-terminal part modulates receptor selectivity (the "address"). unibo.itmdpi.com Systematic modifications of each amino acid residue in the this compound sequence have helped to elucidate the structural requirements for potent and selective receptor binding.
The Role of the N-terminal Dmt Residue
The N-terminal amino acid is a critical determinant of opioid receptor affinity and activity. In many potent opioid peptides, this position is occupied by a tyrosine (Tyr) residue. However, the substitution of Tyr with 2',6'-dimethyltyrosine (Dmt) has been a widely adopted strategy to significantly enhance receptor binding affinity. kuleuven.be This enhancement is attributed to several factors. The two methyl groups on the aromatic ring of Dmt can engage in additional interactions within the receptor's binding pocket. unipd.itnih.gov Furthermore, the introduction of Dmt increases the lipophilicity of the peptide, which can facilitate its passage through biological membranes. unipd.itnih.gov
Studies comparing pairs of endomorphin analogs, identical except for the N-terminal residue (Tyr vs. Dmt), consistently show that the Dmt-containing peptides exhibit higher affinity for the µ-opioid receptor. semanticscholar.orgunipd.itnih.gov For example, the substitution of Tyr with Dmt in endomorphin-1 and endomorphin-2 increased their affinity for the µ-receptor by 6.6 and 4.6 times, respectively. semanticscholar.org This modification, however, can sometimes decrease selectivity by also increasing affinity for the δ-opioid receptor (DOR). semanticscholar.orgnih.gov
The Role of the Proline Residue (Position 2)
The proline (Pro) residue in the second position is a characteristic feature of endomorphins. mdpi.com It induces a specific turn in the peptide's backbone structure, which is believed to be essential for orienting the aromatic residues in positions 1 and 3/4 correctly for optimal interaction with the µ-opioid receptor. mdpi.comnih.gov Modifications at this position, such as replacing L-Pro with its enantiomer D-Pro, have been shown to significantly decrease binding affinity. mdpi.com However, substituting Pro with other cyclic or constrained amino acids, like piperidine-carboxylic acids (Pip), has been explored to enhance metabolic stability while maintaining or improving antinociceptive activity. mdpi.comunipd.it
The Role of the Phenylalanine Residue (Position 3)
The aromatic amino acid at position 3, Phenylalanine (Phe) in this case, is another key pharmacophoric element for opioid receptor binding. unibo.it The aromatic side chain of Phe participates in crucial hydrophobic and/or aromatic stacking interactions within the receptor binding site. Modifications at this position, such as replacement with bulkier aromatic systems like naphthylalanine (Nal), have been shown to influence receptor efficacy and selectivity, often leading to a decrease in DOR efficacy. nih.gov
The Role of the D-1-Naphthylalanine Residue (Position 4)
Position 4 is part of the "address" region, significantly influencing receptor selectivity. The parent compound, endomorphin-2, has a Phe residue at this position. mdpi.com In this compound, this has been substituted with D-1-naphthylalanine (D-1-Nal). The use of a D-amino acid and a bulkier aromatic system like naphthylalanine at this position profoundly impacts the pharmacological profile.
SAR studies have shown that introducing D-Nal residues at position 4 can convert µ-agonists into antagonists. kuleuven.beresearchgate.net For instance, the analog [Dmt¹, D-2-Nal⁴]endomorphin-2 was found to be a highly potent and selective MOR antagonist. kuleuven.beresearchgate.net The analog [Dmt¹, D-1-Nal⁴]endomorphin-1, on the other hand, was identified as a moderately potent mixed µ-agonist/δ-antagonist. kuleuven.beresearchgate.net This highlights the critical role of the specific stereochemistry (D-configuration) and the nature of the aromatic system (1-Nal vs. 2-Nal) at this position in fine-tuning the interaction with the receptor, determining not only affinity and selectivity but also the functional outcome (agonism vs. antagonism).
In a series of cyclic endomorphin-2 analogs, modification at position 4 with D-1-Nal or D-2-Nal resulted in compounds that retained sub-nanomolar MOR affinity and also gained nanomolar affinity for the κ-opioid receptor (KOR). unibo.itmdpi.com
The following tables present binding affinity data for selected analogs, illustrating the effects of these modifications.
Table 1: Opioid Receptor Binding Affinities of Selected Endomorphin-2 Analogs
| Compound | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR |
|---|---|---|---|
| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | 0.69 | >10000 | >10000 |
| [Dmt¹]Endomorphin-2 (Dmt-Pro-Phe-Phe-NH₂) | 0.15 | 30.6 | >10000 |
| [Dmt¹, D-1-Nal⁴]Endomorphin-1 (Dmt-Pro-Trp-D-1-Nal-NH₂) | 1.12 | 26.2 | >10000 |
| [Dmt¹, D-2-Nal⁴]Endomorphin-2 (Dmt-Pro-Phe-D-2-Nal-NH₂) | 1.52 | 846 | >10000 |
Data sourced from multiple studies for comparison. semanticscholar.orgkuleuven.beresearchgate.net
Table 2: Opioid Receptor Binding of Cyclic Endomorphin-2 Analogs
| Compound | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR |
|---|---|---|---|
| Dmt-c[D-Lys-Phe-D-1-Nal -Asp]NH₂ | 0.28 | 215 | 16.2 |
| Dmt-c[D-Lys-Phe-D-2-Nal -Asp]NH₂ | 0.44 | 148 | 13.5 |
| Dmt-c[D-Lys-D-1-Nal -Phe-Asp]NH₂ | 13.9 | >1000 | 1200 |
| Dmt-c[D-Lys-D-2-Nal -Phe-Asp]NH₂ | 17.6 | >1000 | >10000 |
Data from a study on cyclic pentapeptide analogs illustrating the importance of the residue's position. unibo.it
These findings collectively demonstrate that the pharmacophore of this compound is a result of the specific contributions of each residue. The Dmt¹ residue acts as the primary "message" for receptor activation and high affinity, the Pro² residue provides the necessary conformational constraint, and the aromatic residues in positions 3 and 4, particularly the D-1-Nal⁴, constitute the "address" that fine-tunes selectivity and functional activity across the opioid receptor family.
Conformational Analysis and Molecular Modeling of Dmt Pro Phe D 1 Nal Nh2
Computational Approaches to Peptide Conformation and Flexibility
The conformational flexibility of peptides like Dmt-Pro-Phe-D-1-Nal-NH2 is a critical determinant of their biological activity. Understanding the three-dimensional structures they can adopt in solution and at the receptor binding site is paramount. Computational chemistry offers a powerful toolkit to explore these conformational preferences.
Commonly employed computational methods for studying peptide conformation include:
Molecular Mechanics (MM): This approach uses classical physics to model the interactions between atoms. Force fields, such as AMBER, CHARMM, and GROMOS, are parameterized to reproduce experimental data and are used to calculate the potential energy of different conformations. Energy minimization techniques are then applied to identify low-energy, stable structures.
Quantum Mechanics (QM): QM methods, such as ab initio and density functional theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the energies of different conformations with higher precision. Due to their computational cost, QM methods are often used to refine the geometries of a smaller number of conformations previously identified by MM methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While an experimental technique, NMR data, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, provide crucial distance and dihedral angle restraints. These experimental restraints are then incorporated into computational models to generate solution-state conformational ensembles that are consistent with the experimental data. For analogous endomorphin-2 peptides, 2D NMR techniques have been instrumental in elucidating conformational features, including the presence of β-turns and the orientation of aromatic side chains.
Molecular Docking Studies with Opioid Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking studies are crucial for understanding its interaction with opioid receptors, particularly the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR), for which it shows antagonist activity.
These studies typically involve:
Receptor Model Preparation: High-resolution crystal structures of the opioid receptors (e.g., from the Protein Data Bank) are used as the starting point. The receptor structure is prepared by adding hydrogen atoms, assigning protonation states to titratable residues, and defining the binding site.
Ligand Preparation: A three-dimensional structure of this compound is generated and its low-energy conformations are identified using the methods described in the previous section.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding pocket and scores them based on a scoring function that estimates the binding affinity.
Studies on similar endomorphin-2 analogs have revealed key interactions within the opioid receptor binding pocket. The N-terminal Dmt residue's aromatic ring is expected to engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor, such as tryptophan and tyrosine. The protonated N-terminal amine group typically forms a crucial salt bridge with a conserved aspartate residue (Asp147 in the MOR). The side chains of the Phenylalanine and D-1-Nal residues are also anticipated to form hydrophobic interactions with specific sub-pockets within the receptor.
The antagonist character of this compound at the µ-opioid receptor suggests a binding mode that stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for receptor activation and downstream signaling.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor | IC50 (nM) |
| µ-opioid receptor | 14.9 ± 0.8 |
| δ-opioid receptor | 227 ± 8 |
Data from a study on endomorphin analogs.
The provided data indicates that this compound is a potent µ-opioid receptor ligand with a significantly lower affinity for the δ-opioid receptor, highlighting its µ-selectivity.
Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the docked pose, the flexibility of the ligand and receptor, and the detailed interactions over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.
For the this compound-opioid receptor complex, MD simulations can reveal:
Stability of the Binding Pose: By running a simulation for several nanoseconds or even microseconds, one can assess whether the initial docked pose is stable or if the ligand reorients within the binding pocket.
Key Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, salt bridges, and hydrophobic contacts between the peptide and the receptor, and how these interactions evolve over time.
Conformational Changes: These simulations can show how the binding of the antagonist ligand influences the conformational dynamics of the receptor, potentially revealing the mechanism by which it prevents receptor activation.
Role of Water Molecules: MD simulations explicitly include water molecules, which can play a critical role in mediating ligand-receptor interactions.
Simulations of other opioid peptides bound to their receptors have demonstrated the importance of specific residues in stabilizing the complex and the role of conformational flexibility in achieving high-affinity binding.
Rational Design Principles Derived from Structural Insights
The structural and dynamic information obtained from conformational analysis, molecular docking, and MD simulations provides a foundation for the rational design of new and improved opioid peptide analogs. For this compound, these insights can guide further modifications to enhance its antagonist potency, selectivity, or pharmacokinetic properties.
Key rational design principles derived from such studies on endomorphin-2 analogs include:
N-Terminal Modification: The Dmt residue is crucial for high affinity. Further modifications to the aromatic ring or the methyl groups could fine-tune receptor interactions.
Backbone Rigidity: The Proline at position 2 is important for inducing a specific turn structure. Introducing other constraints, such as cyclization, could further stabilize the bioactive conformation and improve metabolic stability.
Aromatic Side Chains: The nature and position of the aromatic side chains at positions 3 and 4 are critical for receptor selectivity and affinity. The use of unnatural amino acids like D-1-Nal has proven to be a successful strategy for modulating activity.
Stereochemistry: The use of D-amino acids, as seen with D-1-Nal, can significantly impact the peptide's conformation and its interaction with the receptor, often leading to antagonist activity.
By systematically applying these principles, researchers can design novel peptides with tailored pharmacological profiles, potentially leading to the development of new therapeutic agents. The study of this compound serves as a valuable case study in the power of computational chemistry and molecular modeling in modern drug discovery.
Table of Compound Names
| Abbreviation | Full Name |
| Dmt | 2',6'-Dimethyltyrosine |
| Pro | Proline |
| Phe | Phenylalanine |
| D-1-Nal | D-1-Naphthylalanine |
| Tyr | Tyrosine |
Enzymatic Stability and Biotransformation Research
In Vitro Metabolic Stability Profiling in Biological Media
The metabolic stability of peptide analogs is commonly assessed by incubating them in various biological media that simulate in vivo conditions, such as plasma, serum, or tissue homogenates (e.g., from the brain or liver), and then measuring the rate of degradation over time. researchgate.netif-pan.krakow.plnih.gov While specific stability data for Dmt-Pro-Phe-D-1-Nal-NH2 is not extensively detailed in the available literature, its stability profile can be inferred from studies on closely related analogs.
The parent compound, endomorphin-2, is known to be highly susceptible to enzymatic degradation, with a reported half-life (t½) of only 7.4 minutes in rat brain homogenate. nih.gov However, structural modifications, particularly at the N-terminus, have been shown to dramatically increase stability. The substitution of the natural N-terminal Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) in an endomorphin-2 analog (Dmt-Pro-Phe-Phe-NH2) increased the half-life nearly threefold to 20.8 minutes in the same biological medium. nih.gov
The compound this compound incorporates not only the N-terminal Dmt residue but also a D-isomeric amino acid, D-1-Naphthylalanine (D-1-Nal), at position 4. kuleuven.beunibo.it Both modifications are well-established strategies for conferring significant resistance to proteolysis. nih.govmdpi.com The Dmt residue sterically hinders aminopeptidases, while the D-amino acid prevents recognition by endopeptidases that are stereospecific for L-amino acids. nih.govnih.gov Therefore, this compound is expected to exhibit substantially enhanced metabolic stability compared to both the native endomorphin-2 and analogs with only a single modification. Studies on other Dmt- and D-amino acid-containing peptides have demonstrated high resistance to enzymatic degradation. nih.govresearchgate.net
Table 1: Comparative In Vitro Stability of Endomorphin-2 and a Dmt-Modified Analog in Rat Brain Homogenate
Identification of Major Enzymatic Degradation Pathways
The enzymatic degradation of peptides involves the cleavage of peptide bonds by enzymes called peptidases or proteases. For the parent peptide endomorphin-2, the primary degradation pathways involve cleavage at the N-terminus. nih.gov Studies have identified that the Tyr-Pro bond is susceptible to cleavage by aminopeptidases, and the Pro-Phe bond can be cleaved by enzymes like dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.net
The structural modifications in this compound are specifically designed to block these major degradation routes:
Protection from Aminopeptidases: The two methyl groups on the aromatic ring of the Dmt residue at the N-terminus create steric hindrance, which effectively shields the N-terminal part of the peptide from the action of aminopeptidases. nih.govnih.gov
Protection from Endopeptidases and Carboxypeptidases: Most endogenous peptidases are stereospecific, meaning they exclusively recognize and cleave peptide bonds between L-amino acids. nih.gov The incorporation of D-1-Nal at position 4 makes the preceding (Phe-D-1-Nal) and subsequent peptide bonds resistant to cleavage by a wide range of common endopeptidases and carboxypeptidases. nih.govmdpi.com
Therefore, the major enzymatic degradation pathways that rapidly inactivate natural endomorphin-2 are expected to be significantly inhibited for this compound. Any residual degradation would likely occur at a much slower rate, potentially through less common enzymatic pathways or non-specific hydrolysis.
Table 2: Predicted Enzymatic Protection of Dmt-Pro-Phe-D-1-Nal-NH₂ Compared to Endomorphin-2
Strategies for Enhancing Enzymatic Resistance through Structural Modifications
The structure of this compound is a prime example of rational peptide design, where specific chemical modifications are introduced to overcome the inherent metabolic instability of natural peptides. mdpi.com The strategies employed in this compound are well-documented for their ability to enhance enzymatic resistance.
N-Terminal Modification with 2',6'-dimethyltyrosine (Dmt): Replacing the natural N-terminal amino acid with a modified one like Dmt is a highly effective strategy. The methyl groups on the tyrosine ring provide steric bulk, physically blocking the access of degradative enzymes like aminopeptidases to the N-terminus of the peptide. nih.govnih.gov This modification has been shown to significantly increase the half-life of opioid peptides in biological fluids. nih.gov Furthermore, the Dmt residue can enhance lipophilicity and receptor binding affinity. researchgate.netunipd.it
Incorporation of D-Amino Acids: Proteolytic enzymes in mammals are highly specific for substrates composed of L-amino acids. nih.gov Substituting an L-amino acid with its D-enantiomer (a mirror-image version) at a position susceptible to cleavage renders the peptide bond unrecognizable to these enzymes. nih.govmdpi.com In this compound, the use of D-1-Nal at position 4 provides robust protection against degradation by endopeptidases that might otherwise cleave the peptide chain internally. mdpi.commdpi.com
The Intrinsic Role of Proline: The proline residue at position 2 introduces a rigid kink or "turn" in the peptide backbone. mdpi.com This conformational constraint can, in itself, contribute to metabolic stability by making the peptide a less favorable substrate for some proteases compared to more flexible linear peptides.
Other strategies not present in this specific molecule but widely used to enhance peptide stability include cyclization (linking the N- and C-termini or side chains), N-methylation of peptide bonds, and the use of non-natural amino acid surrogates like β-amino acids. acs.orgnih.govnih.govencyclopedia.pub The combination of Dmt and a D-amino acid in this compound represents a powerful and synergistic approach to achieving high enzymatic stability.
Table 3: Summary of Stability-Enhancing Modifications in Dmt-Pro-Phe-D-1-Nal-NH₂
Advanced Research Applications and Methodological Considerations
Application of Dmt-Pro-Phe-D-1-Nal-NH2 as a Research Tool for Opioid Receptor Biology
The synthetic peptide this compound, a derivative of endomorphin-2, serves as a valuable research tool for investigating the complex pharmacology of opioid systems. Its unique properties allow for the detailed exploration of opioid receptor function and differentiation. This compound is an analogue of endomorphin-1 and endomorphin-2, where the N-terminal Tyrosine (Tyr) is replaced by 2',6'-dimethyltyrosine (Dmt) and the amino acid in position 4 is substituted with 3-(1-naphthyl)-D-alanine (D-1-Nal). kuleuven.be The introduction of the Dmt residue is a common strategy in opioid peptide research known to significantly enhance opioid receptor affinity. kuleuven.beunipd.itnih.gov
Research has characterized this compound as a moderately potent mixed μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist. kuleuven.be This mixed efficacy profile makes it particularly useful for studies aiming to dissect the distinct physiological roles of these two receptor types. For instance, in functional assays such as the isolated guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, its activity can be compared against selective agonists and antagonists to probe receptor-specific pathways. kuleuven.be
The compound's utility extends to cellular and molecular studies. It has been employed as a MOR-selective peptide antagonist to investigate the regulation of MOR expression in specific cell lines, such as the MCF-7 breast cancer cell line. scispace.com In such studies, the peptide helps to elucidate the mechanisms by which opioid receptor antagonists can influence receptor gene expression, providing insights into the potential roles of the opioid system in cancer biology. scispace.com
The binding affinity of this compound for μ- and δ-opioid receptors has been quantified in competitive radioligand binding assays using rat brain membrane preparations. These studies typically use selective radiolabeled ligands like [³H]DAMGO for the MOR and [³H]DSLET for the DOR to determine the inhibition constant (Ki) of the test compound. kuleuven.be
| Compound | Ki (nM) for MOR [a] | Ki (nM) for DOR [b] |
| This compound | 14.9 ± 0.8 | 227 ± 8 |
| Tyr-Pro-Trp-Phe-NH2 (endomorphin-1) | 5.99 ± 1.26 | 26.3 ± 3.9 |
| Dmt-Pro-Phe-D-2-Nal-NH2 (antanal-2) | 5.86 ± 0.78 | 250 ± 37 |
Table 1. Opioid receptor binding affinities for this compound and related reference peptides. Data is expressed as the mean ± SEM. kuleuven.be a. Determined against [³H]DAMGO. kuleuven.be b. Determined against [³H]DSLET. kuleuven.be
Methodological Innovations in Opioid Peptide Characterization
The characterization of opioid peptides like this compound relies on a sophisticated suite of in vitro assays. Continuous innovation in these methodologies is crucial for advancing drug discovery and understanding receptor pharmacology.
The need to screen large libraries of synthetic opioid analogues has driven the development of high-throughput screening (HTS) assays. nih.govflemingcollege.ca These assays allow for the rapid functional characterization of compounds, moving beyond simple binding affinity to assess their efficacy as agonists, antagonists, or partial agonists.
A key innovation is the calcium mobilization assay. nih.govacs.orgunibo.it G-protein coupled receptors (GPCRs) like the opioid receptors can be engineered to signal through the Gαq pathway, which triggers a measurable release of intracellular calcium upon receptor activation. acs.org By using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are co-transfected to express a specific opioid receptor and a promiscuous or chimeric G-protein, changes in intracellular calcium can be monitored. frontiersin.orgmdpi.com This change, often detected via luminescence from proteins like aequorin or fluorescent dyes, provides a direct measure of receptor activation and can be used to determine the potency and efficacy of a test compound. kuleuven.bemdpi.com This method is highly adaptable for HTS formats. acs.org
Another significant advancement is the use of antibody-based tools in HTS. nih.govflemingcollege.ca Strategies have been developed to generate and validate recombinant antibodies that can detect specific states of opioid receptors, such as phosphorylation, which occurs upon agonist binding. nih.gov These antibodies can be used in various screening platforms to explore the temporal dynamics of receptor signaling in response to different ligands. nih.govflemingcollege.ca
Radioligand binding assays remain a cornerstone for determining the affinity of a ligand for its receptor. mdpi.com The fundamental principle involves a labeled compound (radioligand) competing with an unlabeled test compound for binding to a receptor preparation. acs.org Advancements in this area have focused on improving specificity, throughput, and safety.
A major advancement has been the widespread use of membranes from cell lines (e.g., CHO or HEK293 cells) stably expressing a single recombinant human opioid receptor subtype (MOR, DOR, or KOR). frontiersin.orgmdpi.comacs.orgnih.gov This approach overcomes the limitations of using heterogeneous brain tissue, which contains a mixture of receptor types, thereby allowing for a more precise determination of receptor selectivity. kuleuven.be Standardized radioligands are used for each receptor type, such as [³H]DAMGO for MOR, [³H]deltorphin-II or [³H]DSLET for DOR, and [³H]U-69,593 for KOR. frontiersin.orgmdpi.com
More recently, label-free techniques have emerged as a powerful alternative to traditional radiometric assays. nih.govrsc.org Desorption electrospray ionization mass spectrometry (DESI-MS), for example, has been automated for high-throughput screening of opioid receptor binding. nih.gov In this method, a competitive binding assay is established using a native, unlabeled ligand. The system then directly measures the amount of the native ligand that is displaced by the test compound, providing a proxy for the test compound's binding affinity without the need for radioactive labels. nih.govrsc.org This innovation not only circumvents the safety and disposal issues associated with radioactivity but also expands the analytical toolbox for early-stage drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Dmt-Pro-Phe-D-1-Nal-NH₂, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Reagent Selection : Use coupling agents like N,N-dimethylaminopropyl-N′-ethyl-carbodiimide (EDC) with NHS esters to activate carboxyl groups for peptide bond formation .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is standard. Validate purity via mass spectrometry (MS) and analytical HPLC (>95% purity threshold) .
- Yield Optimization : Monitor reaction kinetics using real-time FTIR or LC-MS to identify incomplete couplings, and adjust resin swelling or coupling times.
Q. How should researchers characterize the structural stability of Dmt-Pro-Phe-D-1-Nal-NH₂ under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies by incubating the peptide in buffers (pH 3–10) at 25°C, 37°C, and 50°C. Monitor degradation via LC-MS every 24 hours.
- Circular Dichroism (CD) : Analyze secondary structure changes under stress conditions. Compare spectra to native-state references to identify destabilization (e.g., loss of α-helical content) .
- Data Management : Archive raw spectral data and metadata (e.g., buffer composition, temperature) in FAIR-compliant repositories for reproducibility .
Q. What in vitro models are suitable for initial screening of Dmt-Pro-Phe-D-1-Nal-NH₂’s receptor-binding affinity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., opioid receptors) on sensor chips. Measure binding kinetics (ka, kd, KD) at varying peptide concentrations .
- Competitive Radioligand Binding : Use HEK-293 cells expressing recombinant receptors. Compare displacement of radiolabeled ligands (e.g., [³H]-DAMGO) by the peptide to calculate IC₅₀ values .
- Data Validation : Include positive/negative controls (e.g., naloxone for opioid receptor assays) and triplicate runs to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for Dmt-Pro-Phe-D-1-Nal-NH₂ across preclinical studies?
- Methodological Answer :
- Meta-Analysis : Aggregate PK data (e.g., t₁/₂, Cmax) from multiple studies. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers and sources of variability (e.g., dosing routes, animal models) .
- Mechanistic Modeling : Develop compartmental PK/PD models incorporating factors like plasma protein binding or metabolic enzyme activity to explain discrepancies .
- Transparency : Share raw datasets and modeling code via platforms like Zenodo to enable independent validation .
Q. What experimental designs are recommended for assessing Dmt-Pro-Phe-D-1-Nal-NH₂’s efficacy in chronic pain models while minimizing bias?
- Methodological Answer :
- Blinded, Randomized Trials : Use stratified randomization to allocate animals to treatment/control groups. Mask researchers during data collection and analysis .
- Endpoint Selection : Combine behavioral metrics (e.g., von Frey filament tests) with molecular biomarkers (e.g., spinal cord cytokine levels) to capture multidimensional efficacy .
- Power Analysis : Predefine sample sizes using pilot data to ensure statistical robustness (α=0.05, power=80%) .
Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) be integrated to elucidate Dmt-Pro-Phe-D-1-Nal-NH₂’s mechanism of action?
- Methodological Answer :
- Study Design : Treat cell/animal models with the peptide and collect tissues at multiple timepoints. Pair with untreated controls .
- Data Integration : Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to link differentially expressed genes/proteins to pathways (e.g., opioid signaling) .
- Validation : Confirm omics findings with functional assays (e.g., CRISPR knockdown of candidate genes) .
Q. What strategies mitigate confounding factors in electrophysiological studies of Dmt-Pro-Phe-D-1-Nal-NH₂’s effects on neuronal circuits?
- Methodological Answer :
- Control for Batch Effects : Standardize reagents (e.g., use the same lot of fetal bovine serum) and conduct experiments in a single lab session .
- Signal Normalization : Calibrate electrodes daily and normalize recordings to baseline activity (e.g., pre-treatment spike rates) .
- Data Archiving : Document all experimental conditions in machine-readable metadata formats (e.g., ISA-Tab) to support reuse .
Data Management & Compliance
Q. How should researchers structure a Data Management Plan (DMP) for studies involving Dmt-Pro-Phe-D-1-Nal-NH₂ to comply with FAIR principles?
- Methodological Answer :
- Data Types : Define digital research data (e.g., HPLC chromatograms, MS spectra, animal trial records) and non-digital data (e.g., lab notebooks) .
- Metadata Standards : Use domain-specific schemas (e.g., MIAPE for proteomics) and assign persistent identifiers (DOIs) via repositories like Metabolights .
- Access Protocols : Specify embargo periods and access tiers (e.g., open access for aggregated data, restricted access for raw patient data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
